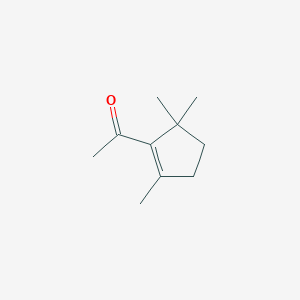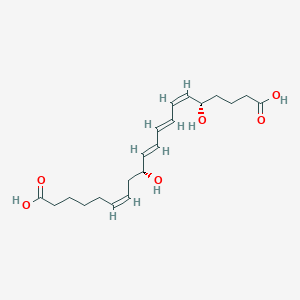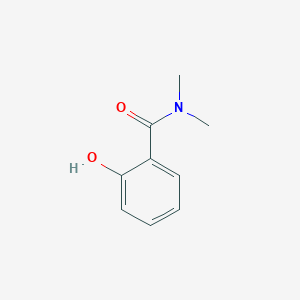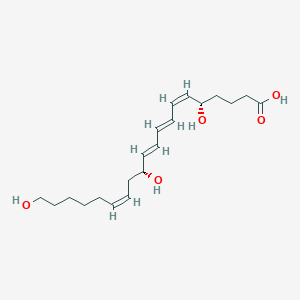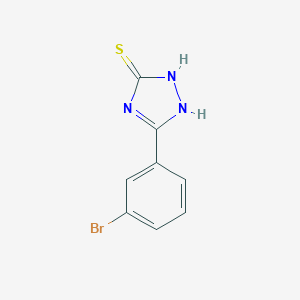![molecular formula C5H4N4O3 B162717 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione CAS No. 136411-51-3](/img/structure/B162717.png)
3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione (AIPD) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activities. AIPD is a fused ring system that contains both isoxazole and pyrimidine rings. The compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
Mechanism Of Action
The mechanism of action of 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting specific enzymes or receptors in the body. For example, 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has been shown to exhibit various biochemical and physiological effects. For example, the compound has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione in scientific research is its unique chemical structure, which may provide opportunities for the development of novel therapeutic agents. However, the limitations of using 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione in lab experiments include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione. One potential direction is the development of 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione derivatives with improved solubility and reduced toxicity. Another direction is the investigation of the compound's potential use as a therapeutic agent for neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione and its potential applications in scientific research.
Conclusion
In conclusion, 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activities. The compound has been synthesized using various methods, and its potential applications in scientific research have been explored. 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities, and has been investigated for its potential use as a therapeutic agent for neurological disorders. However, further studies are needed to fully understand the mechanism of action of 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione and its potential applications in scientific research.
Synthesis Methods
3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione can be synthesized using different methods. One of the commonly used methods involves the reaction of 3-amino-5-nitroisoxazole with ethyl acetoacetate, followed by the reduction of the nitro group using hydrogen gas in the presence of a palladium catalyst. The resulting compound is then cyclized using ammonium acetate to yield 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione.
Scientific Research Applications
3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has been extensively studied for its potential biological activities. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease.
properties
CAS RN |
136411-51-3 |
|---|---|
Product Name |
3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione |
Molecular Formula |
C5H4N4O3 |
Molecular Weight |
168.11 g/mol |
IUPAC Name |
3-amino-7H-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H4N4O3/c6-2-1-3(9-12-2)7-5(11)8-4(1)10/h6H2,(H2,7,8,9,10,11) |
InChI Key |
DZDPWLFNGQHJKO-UHFFFAOYSA-N |
Isomeric SMILES |
C12=C(ONC1=NC(=O)NC2=O)N |
SMILES |
C12=C(ON=C1NC(=O)NC2=O)N |
Canonical SMILES |
C12=C(ONC1=NC(=O)NC2=O)N |
synonyms |
Isoxazolo[3,4-d]pyrimidine-4,6(1H,5H)-dione, 3-amino- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




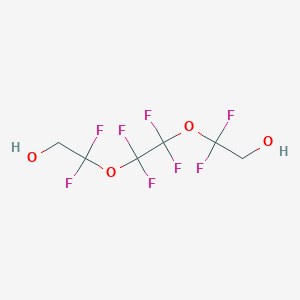
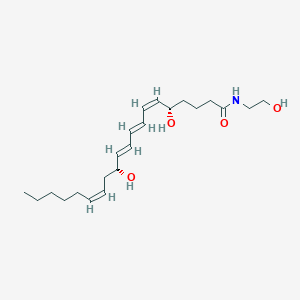
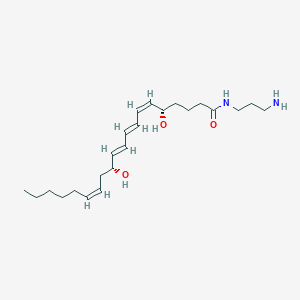
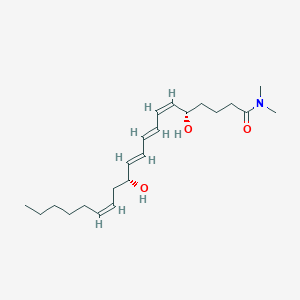
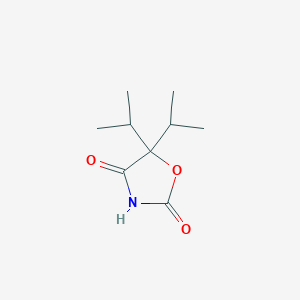
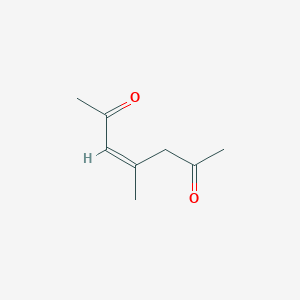

![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)
